Octadecadienal
Description
Octadecadienal Isomers: Structural Diversification and Nomenclature in Academic Literature
This compound (CHO) is a fatty aldehyde featuring two carbon-carbon double bonds within its 18-carbon backbone. The structural diversity of octadecadienals arises from the various possible positions of these double bonds along the carbon chain and their geometric configurations (cis/trans or E/Z). Isomers are distinct compounds sharing the same molecular formula but differing in the arrangement of their atoms. In the context of octadecadienals, both structural isomers, which differ in the connectivity of atoms, and stereoisomers, which have the same connectivity but different spatial arrangements, are prevalent. Geometric isomers, a type of stereoisomer, specifically refer to differences in the placement of substituents around a rigid double bond libretexts.orgpressbooks.pub.
The precise nomenclature of this compound isomers is crucial in academic literature to distinguish between these variations, particularly given that different isomers can exhibit distinct biological activities researchgate.net. For instance, the E (entgegen) and Z (zusammen) notation is used to specify the configuration of substituents around a double bond, indicating whether higher-priority groups are on opposite (E) or the same (Z) sides libretexts.org.
Several this compound isomers have been identified and studied, each with unique characteristics. Examples include:
2E,13Z-Octadecadienal : An isomer where one double bond is at position 2 with an E-configuration and the other at position 13 with a Z-configuration. metabolomicsworkbench.org
9,12-Octadecadienal : A polyunsaturated fatty aldehyde, with (9E,12E)-octadeca-9,12-dienal being one of its specific geometric forms. nih.gov
9,17-Octadecadienal : Another isomer found in natural sources. nih.gov
(11Z,13Z)-octadeca-11,13-dienal : Featuring two Z-configured double bonds at positions 11 and 13. uni.lu
(9Z)-octadeca-9,17-dienal : An isomer with a Z-configured double bond at position 9 and another at position 17. uni.lu
The following table summarizes some key this compound isomers and their PubChem CIDs:
| Compound Name | Molecular Formula | PubChem CID | IUPAC Name (if specified) |
| 2E,13Z-Octadecadienal | CHO | 9903401 | 2E,13Z-Octadecadienal |
| 9,12-Octadecadienal | CHO | 5283383 | (9E,12E)-octadeca-9,12-dienal |
| 9,17-Octadecadienal | CHO | 6431297 | |
| (11Z,13Z)-octadeca-11,13-dienal | CHO | 14423139 | (11Z,13Z)-octadeca-11,13-dienal |
| (9Z)-octadeca-9,17-dienal | CHO | 5365667 | (9Z)-octadeca-9,17-dienal |
Historical Context and Evolution of Research on Octadecadienals
The historical investigation into octadecadienals largely emerged from the field of chemical ecology, particularly in the study of insect pheromones. Early research identified octadecadienals, such as 2,13- and 3,13-octadecadienals, as components of sex pheromones in various lepidopteran species, including clearwing moths (family Sesiidae) researchgate.net. The initial identification of these compounds often relied on techniques like gas chromatography-mass spectrometry (GC-MS). However, a significant challenge in these early studies was the tendency of double bonds, particularly those at positions 2 or 3, to isomerize during analysis, making accurate structural determination difficult researchgate.net.
The evolution of research saw the development of more sophisticated analytical methods to overcome these limitations. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) proved instrumental in analyzing octadecadienals without inducing isomerization, allowing for the precise determination of double bond positions and configurations researchgate.net. This advancement was crucial for synthesizing all geometric isomers of specific dienals, enabling researchers to evaluate their individual biological activities. For example, studies on Macroscelesia japona confirmed that the (2E,13Z)-isomer of 2,13-octadecadienal was the primary component responsible for attracting males researchgate.net.
Beyond insect pheromones, the scope of this compound research expanded to include their presence in various natural products. For instance, 9,17-Octadecadienal and 9,12-Octadecadienal have been identified in extracts of plants such as Artemisia annua and Sesamum indicum bioticapublications.comijpsr.com. This broader investigation has revealed the potential bioactivities of these compounds, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties bioticapublications.com. This evolution highlights a shift from solely identifying major components in biological systems to a more comprehensive understanding of the diverse roles and specific isomeric contributions of octadecadienals in both ecological interactions and potential pharmaceutical applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
28982-40-3 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadeca-2,4-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-18H,2-13H2,1H3 |
InChI Key |
NXRVLIATOKLQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CC=O |
Origin of Product |
United States |
Ii. Natural Occurrence and Biosynthesis Pathways
Endogenous Production and Distribution in Biological Systems
The distribution of octadecadienal in nature is widespread, with its detection in a variety of organisms, from plants to insects. It is produced endogenously through metabolic pathways involving the modification of C18 fatty acids.
This compound has been identified as a phytochemical constituent in a range of plant species, including those with medicinal and aromatic properties. Its presence has been confirmed through analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
Research has identified this compound in various parts of several medicinal and aromatic plants. For instance, a methanol (B129727) extract of Pangium edule (Pangi) leaves was found to contain this compound acid. ijhmcr.com The (Z)- isomer of 9,17-octadecadienal has been identified as the most prevalent compound in the tuber of Solena amplexicaulis, a medicinal climber. nih.gov Other plants where isomers of this compound have been detected include Thunbergia grandiflora and Clerodendrum colebrookianum. It has also been found in the seed oil of Nitraria tangutorum. evitachem.com Furthermore, a study on the fruit of Lagenaria breviflora identified the presence of (Z)-Octadecadienal. researchgate.net
Table 1: Occurrence of this compound in Specific Plant Species
| Plant Species | Part of Plant | Specific Isomer Identified |
| Pangium edule Reinw | Leaves | This compound acid |
| Solena amplexicaulis (Lam.) Gandhi | Tuber | 9,17-octadecadienal, (Z)- |
| Lagenaria breviflora R. | Fruit | This compound, (Z)- |
| Nitraria tangutorum Bobr. | Seed Oil | 9,12-Octadecadienal |
| Thunbergia grandiflora | Not Specified | (Z) 9,17 this compound |
| Clerodendrum colebrookianum | Not Specified | 9,12-Octadecadienal |
This compound exists in various isomeric forms, differing in the position and geometry (cis/trans or Z/E) of their double bonds. The specific isomer found can vary depending on the natural source. The (9Z,12Z)-9,12-octadecadienal is a notable isomer derived from linoleic acid. nih.gov In the plant Pangium edule, both this compound acid and (9Z)-9,17-octadecadienal have been identified. ijhmcr.com The tuber of Solena amplexicaulis is particularly rich in (Z)-9,17-octadecadienal, where it was the most prevailing compound detected. nih.gov The isomer (9E,12E)-octadeca-9,12-dienal is another recognized form of this compound. nih.gov In insects, a wider variety of isomers has been observed, such as (2E,13Z)-Octadecadienal and (13Z,15E)-octadecadienal, which function as sex pheromones. medchemexpress.comresearchgate.net
Table 2: Identified Isomers of this compound in Natural Sources
| Isomer | Natural Source (Example) |
| (9Z,12Z)-9,12-Octadecadienal | Insect Pheromone Blends (Achaea janata) |
| (9E,12E)-octadeca-9,12-dienal | General Natural Product |
| (Z)-9,17-Octadecadienal | Tuber of Solena amplexicaulis |
| (9Z)-9,17-Octadecadienal | Leaves of Pangium edule |
| (2E,13Z)-Octadecadienal | Insect Pheromone (Synanthedon tipulformis) |
| (13Z,15E)-Octadecadienal | Insect Pheromone (Micromelalopha siversi) |
This compound has also been detected as a secondary metabolite in fungi. For example, it is present in the extract of Penicillium sp. 8PKH, a fungal strain isolated from deteriorated rice straws. evitachem.com Fungi are known producers of a vast array of secondary metabolites, and the production of compounds like this compound can be influenced by the growth medium and environmental conditions. rdd.edu.iq Some fungal secondary metabolites, including derivatives of fatty acids, have been investigated for their potential as biological control agents. researchgate.net
A significant area of research on this compound is its role as an insect pheromone. Various isomers of this compound have been identified in the pheromone gland extracts of several insect species, particularly moths (Lepidoptera). These compounds are crucial for chemical communication, primarily for attracting mates.
For example, (9Z,12Z)-9,12-octadecadienal has been identified in the scent brush extract of the castor semi-looper moth, Achaea janata. evitachem.comnih.gov Another isomer, (2E,13Z)-Octadecadienal, functions as a sex pheromone for clearwing moths (Synanthedon tipulformis) and raspberry crown borers (Pennisetia marginata). medchemexpress.com Research has also identified (13Z,15E)-octadecadienal as the main sex pheromone component of Micromelalopha siversi, a defoliator of poplar trees. researchgate.net Additionally, (Z)-11-Octadecenal (a related C18 mono-unsaturated aldehyde) is a known female pheromone in the rice leaffolder moth. medchemexpress.com
Table 3: this compound Isomers as Insect Pheromones
| Insect Species | Common Name | Pheromone Component |
| Achaea janata L | Castor semi-looper moth | (9Z,12Z)-9,12-octadecadienal |
| Synanthedon tipulformis (Clerck) | Clearwing moth | (2E,13Z)-Octadecadienal |
| Pennisetia marginata (Harris) | Raspberry crown borer | (2E,13Z)-Octadecadienal |
| Micromelalopha siversi (Staudinger) | Poplar defoliator | (13Z,15E)-octadecadienal |
Occurrence in Plant Species and Botanical Extracts
Biosynthetic Mechanisms from Precursor Metabolites
The biosynthesis of this compound is intrinsically linked to fatty acid metabolism. The primary precursor for many this compound isomers is linoleic acid ((9Z,12Z)-9,12-octadecadienoic acid), an essential polyunsaturated omega-6 fatty acid. evitachem.com
In plants and other organisms, the formation of this compound often involves the oxidation of linoleic acid. evitachem.com This conversion from a carboxylic acid to an aldehyde represents a key functional group transformation. The broader context of this pathway is the metabolism of oxylipins, which are signaling molecules derived from the oxygenation of polyunsaturated fatty acids. nih.gov
In insects, the biosynthesis of pheromones like (9Z,12Z)-9,12-octadecadienal is also derived from dietary linoleic acid. nih.gov The biosynthetic pathways for insect pheromones can involve a series of enzymatic steps, including desaturation, chain-shortening, and functional group modifications. nih.gov For instance, the production of certain moth pheromones involves the transformation of fatty acyl precursors. The acyl group is reduced to an alcohol, which can then be oxidized to form the final aldehyde pheromone. nih.gov Studies using isotope-labeled linoleic acid have confirmed its role as a direct precursor in the biosynthesis of certain pheromone components, demonstrating processes like chain-shortening and subsequent transformation of the functional group. nih.govsemanticscholar.org
Fatty Acid Precursors in this compound Biosynthesis (e.g., Linoleic Acid, Stearic Acid)
The carbon backbone of this compound is derived from common C16 or C18 saturated and unsaturated fatty acids. Two primary precursors have been identified: linoleic acid and stearic acid.
Linoleic Acid: This polyunsaturated omega-6 fatty acid (18:2n-6) is a direct and crucial precursor. Studies on the moth Chilecomadia valdiviana, which uses (7Z,10Z)-7,10-hexadecadienal as its primary sex pheromone, have demonstrated that isotopically labeled linoleic acid is directly converted into the pheromone. This conversion involves the shortening of the carbon chain. The origin of linoleic acid can be twofold: it may be obtained directly from the diet or synthesized de novo within the organism.
Stearic Acid: This saturated fatty acid (18:0) also serves as a foundational precursor. Its conversion to this compound requires a more extensive series of enzymatic steps, including desaturation to introduce double bonds, before any chain modification. The incorporation of labeled stearic acid into the final pheromone product in C. valdiviana confirms that these organisms can synthesize the compound de novo, without relying solely on dietary precursors.
Table 1: Key Fatty Acid Precursors for this compound Biosynthesis
| Precursor | Chemical Formula | Type | Role in Biosynthesis |
|---|---|---|---|
| Linoleic Acid | C18H32O2 | Polyunsaturated Fatty Acid | Direct precursor, undergoes chain-shortening. |
| Stearic Acid | C18H36O2 | Saturated Fatty Acid | Foundational precursor for de novo synthesis, requires desaturation. |
De Novo Synthesis Pathways and Metabolic Intermediates
De novo synthesis refers to the creation of complex molecules from simple precursors. In the context of this compound, this pathway typically begins with acetyl-CoA, the fundamental two-carbon building block in fatty acid synthesis.
The process generally follows these steps:
Initiation: The synthesis starts with acetyl-CoA. For odd-chain fatty acids, propionyl-CoA would be used as the primer.
Elongation: The fatty acid chain is built by the sequential addition of two-carbon units derived from malonyl-CoA. This cycle of reactions, catalyzed by the fatty acid synthase (FAS) complex, continues until a C16 (palmitic acid) or C18 (stearic acid) chain is formed.
Modification: The resulting saturated fatty acid (e.g., stearic acid) then enters a modification phase involving desaturation and potential further elongation or shortening to create the specific unsaturated acyl precursor required for the final this compound isomer.
Metabolic intermediates in this pathway are the various acyl-CoAs or acyl-ACPs (acyl carrier proteins) of different lengths and degrees of saturation. For example, in the synthesis from stearic acid, oleic acid (18:1) would be a key intermediate after the first desaturation step.
Enzymatic Systems Involved in Carbon Chain Elongation and Desaturation
The transformation of simple fatty acid precursors into the specific acyl chain of this compound is governed by a suite of highly specific enzymes. These include elongases, which add carbon atoms to the fatty acid chain, and desaturases, which introduce double bonds at precise locations.
Desaturases are critical enzymes that create double bonds in the acyl chain, converting saturated fatty acids into unsaturated ones. A key class of these enzymes found in plants and insects is the acyl-ACP desaturases.
These soluble enzymes, often located in plastids in plants, catalyze the introduction of a double bond into a fatty acid that is attached to an acyl carrier protein (ACP). A well-studied example is stearoyl-ACP desaturase, which converts stearoyl-ACP (18:0-ACP) into oleoyl-ACP (18:1Δ9-ACP). This is a pivotal step in producing the monounsaturated fatty acids that can be further modified to create the specific diene structure of this compound. The activity of these desaturases is highly regulated and specific, ensuring the correct position and geometry (cis or trans) of the double bonds.
The final step in the biosynthesis of this compound is the formation of the aldehyde functional group. This is typically achieved through the reduction of a fatty acyl-CoA precursor. This reaction is catalyzed by a class of enzymes known as fatty acid reductases (FARs).
The process generally involves the reduction of the fatty acyl precursor (e.g., an octadecadienoyl-CoA) to the corresponding fatty alcohol. This alcohol is then oxidized to the final aldehyde product by a fatty alcohol oxidase or dehydrogenase. These enzymes often use cofactors like NADPH or NADH to supply the necessary reducing equivalents. The specificity of the reductase enzyme for particular acyl chain lengths and saturation patterns is a key determinant in the production of specific pheromone components.
Beta-Oxidation and Chain Shortening Contributions
While fatty acid synthesis pathways build up carbon chains, the beta-oxidation pathway catabolizes them, breaking them down for energy. However, this same pathway is co-opted in a controlled manner for the biosynthesis of certain pheromones, including specific isomers of this compound.
Beta-oxidation involves a cyclical series of four enzymatic reactions that sequentially shorten a fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA in each cycle.
The four core steps are:
Dehydrogenation by acyl-CoA dehydrogenase.
Hydration by enoyl-CoA hydratase.
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
Thiolytic cleavage by ketoacyl-CoA thiolase.
In the biosynthesis of (7Z,10Z)-7,10-hexadecadienal from linoleic acid (an 18-carbon precursor), a single round of beta-oxidation is proposed to shorten the chain to the required 16-carbon length, a process referred to as controlled chain-shortening. This demonstrates the metabolic versatility where a catabolic pathway is repurposed for a specific anabolic (biosynthetic) function.
Table 2: Key Enzymes and Processes in this compound Biosynthesis
| Process | Key Enzymes/Systems | Function | Substrate Example | Product Example |
|---|---|---|---|---|
| De Novo Synthesis | Fatty Acid Synthase (FAS) | Builds saturated fatty acid chains from acetyl-CoA. | Acetyl-CoA, Malonyl-CoA | Palmitoyl-ACP, Stearoyl-ACP |
| Desaturation | Acyl-ACP Desaturase (e.g., Δ9-desaturase) | Introduces double bonds into the acyl chain. | Stearoyl-ACP (18:0) | Oleoyl-ACP (18:1) |
| Chain Shortening | Beta-Oxidation Enzymes | Removes two-carbon units from the acyl chain. | Linoleoyl-CoA (18:2) | Hexadecadienoyl-CoA (16:2) |
| Aldehyde Formation | Fatty Acid Reductase (FAR), Alcohol Oxidase | Reduces fatty acyl group to an aldehyde. | Octadecadienoyl-CoA | This compound |
Iii. Chemical Synthesis and Derivatization Strategies
Synthetic Routes for Octadecadienal and Its Isomers
The synthesis of this compound, a long-chain aldehyde with two double bonds, requires precise and strategic chemical transformations. Researchers employ a variety of methods to construct the carbon backbone and introduce the necessary functional groups with control over the geometry of the double bonds.
A crucial step in synthesizing this compound is the formation of the aldehyde group (-CHO) at the end of the carbon chain. This is typically achieved through the oxidation of a primary alcohol.
The selective oxidation of unsaturated long-chain alcohols is a common method for producing unsaturated aldehydes like this compound. This process must be carefully controlled to prevent the over-oxidation of the aldehyde to a carboxylic acid and to avoid unwanted reactions at the carbon-carbon double bonds. libretexts.org Various reagents and reaction conditions have been developed to achieve this selectivity. libretexts.org
Similarly, unsaturated fatty acids can be converted to aldehydes through oxidative processes. This often involves the cleavage of the carbon-carbon double bonds within the fatty acid chain. nih.gov For instance, the oxidative cleavage of polyunsaturated fatty acids by reactive oxygen species can generate a variety of aldehydes. nih.gov
To ensure the selective and mild oxidation of primary alcohols to aldehydes, specific oxidizing agents are often employed.
Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that is highly effective for oxidizing primary alcohols to aldehydes. organic-chemistry.org The reaction is known for its mild conditions (room temperature, neutral pH), short reaction times, high yields, and tolerance of a wide range of functional groups, including the double bonds found in this compound precursors. wikipedia.orgwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane. wikipedia.org
| Oxidizing Agent | Reactant | Product | Key Advantages |
| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | Mild conditions, high selectivity, short reaction times wikipedia.orgwikipedia.org |
| Ozone (O₃) | Unsaturated Fatty Acid | Aldehydes | Effective cleavage of C=C double bonds nih.govosti.gov |
Ozone (O₃) is another powerful tool for generating aldehydes from unsaturated fatty acids through a process called ozonolysis. nih.gov This reaction cleaves the carbon-carbon double bonds and, with a reductive work-up, yields aldehydes. google.comdiva-portal.org For example, the ozonolysis of an unsaturated fatty acid can yield two aldehyde fragments for each double bond cleaved. allen.in The reaction of ozone with aqueous emulsions of unsaturated fatty acids has been shown to produce approximately two moles of aldehydes per mole of ozone consumed. nih.govosti.gov
The precise construction of the carbon-carbon double bonds in this compound is critical for its chemical identity and biological activity. Two powerful reactions for this purpose are olefin metathesis and the Wittig reaction.
Olefin metathesis is a catalytic reaction that allows for the redistribution of fragments of alkenes by breaking and reforming carbon-carbon double bonds. wikipedia.org This reaction, for which the Nobel Prize in Chemistry was awarded in 2005, has become a valuable tool in organic synthesis due to its efficiency and functional group tolerance. wikipedia.orgnih.gov It can be used in various ways, such as ring-closing metathesis (RCM) to form cyclic compounds, or cross-metathesis (CM) to join two different alkene fragments. organic-chemistry.orgatlanchimpharma.comharvard.edu In the synthesis of this compound, cross-metathesis can be employed to couple smaller olefinic building blocks to construct the desired eighteen-carbon chain with strategically placed double bonds.
The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a new carbon-carbon double bond. libretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined, which is crucial for synthesizing specific isomers of this compound. libretexts.org The stereochemical outcome of the Wittig reaction, meaning whether a cis (Z) or trans (E) double bond is formed, can often be controlled by the choice of the ylide and the reaction conditions. organic-chemistry.org
| Reaction | Reactants | Product | Key Feature |
| Olefin Metathesis | Two alkenes | New alkene(s) | Efficiently forms C=C double bonds with high functional group tolerance. wikipedia.orgnih.gov |
| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Alkene | Precisely controls the location of the new C=C double bond. libretexts.org |
The geometric isomers of this compound, which differ in the cis (Z) or trans (E) configuration of their double bonds, can exhibit distinct biological properties. Therefore, the ability to synthesize specific isomers is of great importance. Stereoselective synthesis aims to produce a single, desired stereoisomer. ucla.edunsf.gov
For instance, the synthesis of (13Z,15E)-octadecadienal, a sex pheromone component, has been achieved through a multi-step process that utilizes specific reactions to control the geometry of the double bonds. nih.gov This synthesis involved the use of a Wittig–Schlosser olefination to create the E-configured double bond and a hydroboration-protonolysis sequence for the Z-configured double bond. nih.gov The ability to selectively synthesize different geometric isomers is crucial for studying their specific biological activities. researchgate.netnih.gov
An alternative strategy for constructing the carbon skeleton of this compound involves the use of alkyne intermediates. Terminal alkynes, which have a carbon-carbon triple bond at the end of a chain, can be deprotonated to form acetylide anions. youtube.com These anions are excellent nucleophiles and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond, effectively extending the carbon chain. youtube.comyoutube.com
This process, known as alkyne alkylation, can be used to build up the desired eighteen-carbon chain of this compound precursors. chemistrysteps.comwikipedia.org Following the construction of the carbon backbone, the triple bond of the alkyne can be selectively reduced to a cis or trans double bond using specific reagents, providing another level of control over the stereochemistry of the final product. masterorganicchemistry.com For example, reduction with sodium in liquid ammonia typically yields a trans-alkene, while catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst produces a cis-alkene.
Oxidative Generation of Aldehyde Functionality
Synthesis of this compound Derivatives
The derivatization of this compound primarily involves transformations of the terminal aldehyde group. These reactions, including reduction, oxidation, and condensation, yield valuable long-chain fatty alcohols, fatty acids, and nitrogen- or oxygen-containing adducts.
The reduction of the aldehyde functional group in this compound to a primary alcohol yields octadecadienol. This transformation is a critical process for producing compounds used in various industrial applications, including the synthesis of surfactants and pheromones. The key challenge in this reaction is the selective reduction of the carbonyl group while preserving the integrity of the two double bonds within the alkyl chain.
Several methods are employed for this selective reduction:
Hydride Reducing Agents: Mild reducing agents are effective for this conversion. Sodium borohydride (NaBH₄) is a commonly used reagent that selectively reduces aldehydes and ketones to alcohols without affecting less reactive functional groups like carbon-carbon double bonds. For instance, the reduction of a structurally similar compound, 2E,6Z,9Z,12Z,15Z-octadecapentaenal, to its corresponding alcohol has been successfully achieved using NaBH₄. nih.gov This method is favored for its operational simplicity and high selectivity.
Catalytic Hydrogenation: Another significant method is catalytic transfer hydrogenation, which offers a safer alternative to using hydrogen gas or stoichiometric metal hydrides. rsc.org This technique involves the use of a catalyst, often a transition metal complex, to transfer hydrogen from a donor molecule (like a secondary alcohol or formic acid) to the aldehyde. rsc.org The choice of catalyst is crucial for achieving high selectivity. For the hydrogenation of α,β-unsaturated aldehydes, catalysts based on metals such as osmium, platinum, and ruthenium have been shown to preferentially reduce the carbonyl group over the olefinic bonds. google.comacs.orgnih.gov
The general reaction for the reduction of this compound is presented below:
C₁₇H₃₁CHO (this compound) + [Reducing Agent] → C₁₇H₃₁CH₂OH (Octadecadienol)
| Reduction Method | Reagent/Catalyst | Product | Key Features |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Octadecadienol | High selectivity for the carbonyl group; mild reaction conditions. |
| Catalytic Hydrogenation | Osmium (Os), Platinum (Pt), Ruthenium (Ru) on a support (e.g., carbon) | Octadecadienol | Preferential reduction of the carbonyl group; avoids stoichiometric metal hydrides. google.comacs.org |
The oxidation of this compound's aldehyde group results in the formation of the corresponding octadecadienoic acid. These unsaturated fatty acids are of significant biological and chemical interest. For example, (9Z,12Z)-9,12-octadecadienoic acid is commonly known as linoleic acid, an essential fatty acid. The oxidation process must be carefully controlled to avoid unwanted side reactions at the double bonds.
Standard laboratory methods for oxidizing aldehydes to carboxylic acids can be applied, although specific documented applications to this compound are sparse in readily available literature. The general transformation involves the use of a suitable oxidizing agent that can effect the conversion without cleaving the carbon chain or oxidizing the double bonds.
C₁₇H₃₁CHO (this compound) + [Oxidizing Agent] → C₁₇H₃₁COOH (Octadecadienoic Acid)
| Oxidizing Agent Type | Example Reagents | Product | Reaction Principle |
| Chromium-based Reagents | Jones Reagent (CrO₃, H₂SO₄, acetone) | Octadecadienoic Acid | A strong oxidizing agent that converts primary alcohols and aldehydes to carboxylic acids. |
| Silver-based Reagents | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Octadecadienoic Acid | A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror as a positive test. |
The resulting octadecadienoic acids can exist as various isomers, such as linoleic acid and conjugated linoleic acids, depending on the structure of the starting aldehyde.
The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack, leading to the formation of various adducts, most notably imines and acetals.
Imine Formation: this compound reacts with primary amines (R-NH₂) in a condensation reaction to form imines (C=N), also known as Schiff bases. This reaction is typically reversible and catalyzed by acid. lumenlearning.comlibretexts.org The process involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The pH of the reaction is a critical factor; it is generally most effective under mildly acidic conditions (around pH 5), as sufficient acid is needed to protonate the intermediate's hydroxyl group to facilitate its removal as water, while ensuring the amine nucleophile is not rendered non-nucleophilic by excessive protonation. lumenlearning.comlibretexts.org
General Reaction for Imine Formation: C₁₇H₃₁CHO + R-NH₂ ⇌ C₁₇H₃₁CH=N-R + H₂O
Acetal Formation: In the presence of an alcohol (R-OH) and an acid catalyst, this compound can be converted into an acetal. This reaction involves the addition of two equivalents of the alcohol to the aldehyde. Initially, a hemiacetal is formed through the addition of one alcohol molecule. This intermediate then reacts with a second alcohol molecule, eliminating water to form a stable acetal. As this is an equilibrium process, the reaction is typically driven to completion by removing the water as it is formed. This conversion is valuable for protecting the aldehyde group during multi-step syntheses.
General Reaction for Acetal Formation: C₁₇H₃₁CHO + 2 R-OH ⇌ C₁₇H₃₁(CH(OR)₂) + H₂O
| Derivative | Reactant | Functional Group | General Conditions |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | C=N-R | Acid-catalyzed (optimal pH ~5), removal of water. lumenlearning.comlibretexts.org |
| Acetal | Alcohol (R-OH) | -CH(OR)₂ | Acid-catalyzed, excess alcohol, removal of water. |
Iv. Biological Activities and Molecular Interactions
Antimicrobial Properties of Octadecadienal
While direct research on purified this compound is limited, its antimicrobial potential is often inferred from studies on its parent compound, linoleic acid, and other long-chain unsaturated aldehydes. Aldehydes are known to contribute to the antimicrobial activity of essential oils and plant extracts. nih.gov The lipophilic nature of these molecules allows them to interact with and disrupt microbial cell structures. nih.gov
Studies on linoleic acid, the carboxylic acid precursor to this compound, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. mcmaster.caresearchgate.net The mechanism is believed to involve the disruption of the bacterial cell membrane. researchgate.net While linoleic acid has shown some activity against the Gram-negative bacterium Escherichia coli, its efficacy is generally more pronounced against Gram-positive species. researchgate.net Given that this compound shares the same long hydrocarbon chain, it is proposed to exhibit a similar spectrum of activity. Research on various α,β-unsaturated aldehydes confirms they possess a broad antimicrobial spectrum against both Gram-positive and Gram-negative microorganisms. oup.com
The following table summarizes the observed antimicrobial activity of the closely related compound, linoleic acid, against key bacterial and fungal pathogens.
| Compound | Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Linoleic Acid | Staphylococcus aureus | Inhibited biofilm formation; demonstrated bactericidal activity with MIC values as low as 0.01 mg/mL in some studies. | researchgate.netresearchgate.net |
| Linoleic Acid | Escherichia coli | Demonstrated inhibitory activity, though generally less potent than against Gram-positive bacteria. | researchgate.net |
| Linoleic Acid | Candida albicans | Markedly inhibited biofilm formation and hyphal growth at a concentration of 20 µg/mL. | researchgate.net |
The antifungal potential of this compound is supported by evidence from its parent fatty acid. Linoleic acid has been shown to effectively inhibit key virulence factors of the fungal pathogen Candida albicans. Specifically, it can markedly inhibit the formation of biofilms and prevent the transition to the hyphal growth form, both of which are critical for the pathogenicity of C. albicans. researchgate.net Studies on unsaturated fatty acids have demonstrated their ability to reduce the mycelial growth of various plant pathogenic fungi. nih.gov
The antimicrobial action of unsaturated aldehydes like this compound is believed to be multifactorial, primarily targeting the microbial cell membrane and potentially interfering with cellular processes.
The most widely proposed mechanism for the antimicrobial action of long-chain unsaturated aldehydes is the disruption of the microbial cell membrane. nih.gov The structure of this compound, with its long, hydrophobic carbon chain and a polar aldehyde group, is amphipathic, allowing it to easily insert into the phospholipid bilayer of the cell membrane. mst.edu
This insertion is believed to cause a "gross perturbation of the lipidic fraction of plasmatic membranes," leading to a loss of membrane integrity and increased permeability. nih.govresearchgate.net This disruption can result in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. nih.govmst.edu The effectiveness of this disruption is dependent on the aldehyde's chain length and the presence of the α,β-double bond, which enhances its reactivity. nih.gov
Proposed Molecular Mechanisms of Antimicrobial Action
Antioxidant Potential and Mitigation of Oxidative Stress
This compound has been identified as a component in plant extracts that exhibit significant antioxidant activity. nih.govphcogj.com Antioxidants are crucial for mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.
Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay have demonstrated the antioxidant capacity of extracts containing (Z)-9,17-Octadecadienal. For example, the methanol (B129727) extract from the bark of Spondias purpurea, which contains a notable amount of 9,17-Octadecadienal (20.51%), was categorized as a highly active antioxidant with an IC₅₀ value of 6.20 ± 1.51 µg/ml, which was more potent than the standard antioxidant, ascorbic acid, in that study. phcogj.com Similarly, the bark of Baccaurea macrocarpa, which also contains (Z)-9,17-Octadecadienal, showed active antioxidant properties. nih.gov This free radical scavenging ability suggests that this compound can help protect cells from the damaging effects of oxidative stress. nih.govphcogj.com
| Biological Activity | Specific Effect | Proposed Molecular Mechanism |
|---|---|---|
| Antimicrobial (Antibacterial & Antifungal) | Inhibition of growth and biofilm formation in pathogens like S. aureus and C. albicans (inferred from linoleic acid). | Disruption and perturbation of the microbial cell membrane's lipid fraction, leading to increased permeability and leakage of cellular contents. |
| Antioxidant | Scavenging of free radicals (e.g., DPPH). | Donation of a hydrogen atom or electron to neutralize reactive oxygen species, thereby mitigating oxidative stress. |
Anti-inflammatory Effects and Cellular Signaling Pathways Modulation
This compound isomers, such as 9,12-octadecadienal and (Z)-9,17-octadecadienal, have been identified as bioactive compounds with potential anti-inflammatory properties researchgate.netnih.gov. These unsaturated aldehydes are products of lipid peroxidation and are involved in cellular signaling. Their biological effects are intrinsically linked to their chemical structure, which allows for interaction with various cellular components, thereby modulating key signaling pathways involved in inflammation.
Interaction with Cellular Receptors and Enzymes
While direct receptor binding for this compound is not as extensively characterized as for other lipid mediators, its mechanism of action is thought to involve interaction with various cellular proteins, including enzymes and transcription factors. As an aldehyde, it possesses a reactive carbonyl group. As an unsaturated aldehyde, it can function as a Michael acceptor. These features allow it to interact with nucleophilic residues on proteins, such as cysteine and lysine, thereby altering protein function.
Research on structurally related oxylipins, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), provides insight into potential targets. 13-KODE has been shown to be an agonist for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a critical role in the regulation of inflammation nih.gov. It is plausible that this compound could interact with similar receptors or other cellular sensors that recognize electrophilic lipid species, thereby initiating an anti-inflammatory response.
Modulation of Key Biochemical Cascades
The anti-inflammatory effects of this compound are linked to its ability to modulate critical biochemical signaling cascades that regulate the expression of pro-inflammatory genes. Key pathways implicated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules mdpi.comresearchgate.netnih.gov. Studies on related anti-inflammatory oxylipins have shown the inhibition of NF-κB activation nih.govnih.gov. This is often achieved by preventing the degradation of the inhibitory IκBα protein, which otherwise allows the NF-κB complex to translocate to the nucleus and initiate transcription nih.gov. It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism, suppressing the production of inflammatory mediators.
MAPK Pathway: The MAPK family of kinases (including ERK, JNK, and p38) is another crucial signaling pathway that governs cellular responses to external stimuli, including inflammatory signals nih.govjcpres.comassaygenie.com. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes nih.gov. Research on 13-KODE demonstrated that it could inhibit the lipopolysaccharide (LPS)-induced activation of MAPK pathways in macrophages nih.govnih.gov. This suggests that this compound might also interfere with MAPK signaling, contributing to its anti-inflammatory profile.
Covalent Adduct Formation with Biological Macromolecules
The electrophilic nature of α,β-unsaturated aldehydes like this compound facilitates their ability to form covalent adducts with biological macromolecules, including proteins and DNA. This reactivity is a key aspect of their biological activity. The formation of these adducts can lead to the alteration of protein function or the modulation of gene expression nih.gov.
The process typically occurs via a Michael addition reaction, where a nucleophilic side chain of an amino acid residue (e.g., the thiol group of cysteine or the ε-amino group of lysine) attacks the β-carbon of the unsaturated aldehyde nih.gov. This covalent modification can inhibit enzyme activity or disrupt protein-protein interactions. For example, the formation of adducts with key signaling proteins within the NF-κB or MAPK pathways could be a direct mechanism by which this compound modulates their activity. This covalent binding is a well-established mechanism for other reactive aldehydes and is considered a plausible mode of action for this compound in exerting its biological effects nih.gov.
Role in Plant Defense Mechanisms
In plants, this compound is a member of the oxylipin family, a diverse group of oxygenated fatty acid derivatives that act as signaling molecules in growth, development, and responses to stress nih.govnih.govmdpi.com. These compounds are crucial components of the plant's defense system against herbivores and pathogens.
Contribution to Oxylipin Pathway Signaling
This compound is synthesized via the oxylipin pathway, which is initiated by the oxygenation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid researchgate.net. Specifically, it is a product of the hydroperoxide lyase (HPL) branch of this pathway.
The process begins when a lipoxygenase (LOX) enzyme introduces molecular oxygen into a fatty acid, forming a fatty acid hydroperoxide. This hydroperoxide can then be cleaved by HPL into a short-chain omega-oxoacid and a volatile aldehyde plos.orgnih.gov. While much of the research on volatile aldehydes in plant defense has focused on the C6 "green leaf volatiles" (GLVs) like hexenal, longer-chain aldehydes such as this compound are also produced and are believed to participate in defense signaling plos.orgnih.govfrontiersin.org. These volatile compounds can act locally within the damaged tissue or travel through the air to warn neighboring plants of an impending threat, a phenomenon known as plant-plant communication frontiersin.orgresearchgate.netnih.gov.
Correlation with Plant Responses to Environmental Stress
The production of this compound and other oxylipins is closely correlated with plant responses to a wide range of environmental stresses, including mechanical wounding, herbivore attack, and pathogen infection nih.govnih.govmdpi.com. These stressors trigger the activation of the oxylipin pathway, leading to a rapid increase in the synthesis of defense-related compounds.
For instance, the presence of (Z)-9,17-Octadecadienal has been identified in the tuber of Solena amplexicaulis, a plant used in traditional medicine for its therapeutic properties, including anti-inflammatory and antimicrobial activities nih.gov. The synthesis of such compounds is a part of the plant's broader strategy to cope with environmental challenges. Abiotic stresses, such as heavy metal contamination, also induce complex signaling cascades in plants, often involving the production of signaling molecules that modulate gene expression to enhance tolerance nih.govmdpi.commdpi.com. The oxylipin pathway is a key component of this integrated stress response network, highlighting the importance of compounds like this compound in plant survival and adaptation.
**Interactive Data Table: Bioactive Compounds Identified in *Solena amplexicaulis***
The following table details the phytochemicals identified in different parts of the plant Solena amplexicaulis, highlighting the prevalence of (Z)-9,17-Octadecadienal in the tuber.
| Part of Plant | Major Compound Identified | Percentage (%) | Reported Bioactivity |
| Leaf | Phytol | 38.24 | Antimicrobial, Anti-inflammatory |
| Stem | 4-(4-ethoxyphenyl)but-3-en-2-one | 56.90 | Not specified |
| Tuber | (Z)-9,17-Octadecadienal | 21.77 | Antimicrobial, Anti-inflammatory |
Function as Insect Pheromone Components
This compound isomers are crucial semiochemicals, acting as sex pheromones in several insect species, particularly within the order Lepidoptera. These long-chain unsaturated aldehydes are produced by females to attract males over long distances, ensuring species-specific mating and reproductive success.
Identification and Bioactivity in Lepidopteran Species
Specific isomers of this compound have been identified as primary sex pheromone components in various moth species.
In the poplar defoliator Micromelalopha siversi (Lepidoptera: Notodontidae), 13,15-octadecadienal was identified as a candidate female-produced sex pheromone. Subsequent analysis of pheromone gland extracts using gas chromatography (GC) revealed two isomers: (13Z,15E)-octadecadienal (Z13,E15-18:Ald) and (13Z,15Z)-octadecadienal (Z13,Z15-18:Ald), with Z13,E15-18:Ald being the major component. nih.govresearchgate.net
For the clearwing moth family Sesiidae, octadecadienals are also known pheromone components. In Macroscelesia japona, a specific isomer of 2,13-octadecadienal was identified. Through detailed analysis involving synthesis and high-performance liquid chromatography (HPLC), the active component was confirmed to be (2E,13Z)-octadecadienal. nih.gov This same isomer, (2E,13Z)-octadecadienal, is also a sex pheromone for the raspberry crown borer, Pennisetia marginata. nih.gov
Table 1: Identification of this compound Pheromone Components in Lepidoptera This table is interactive. Click on the headers to sort.
| Species | Family | Identified Pheromone Component | Analytical Method |
|---|---|---|---|
| Micromelalopha siversi | Notodontidae | (13Z,15E)-octadecadienal | Gas Chromatography (GC) |
| Macroscelesia japona | Sesiidae | (2E,13Z)-octadecadienal | High-Performance Liquid Chromatography (HPLC) |
| Pennisetia marginata | Sesiidae | (2E,13Z)-octadecadienal | Not Specified |
Structure-Activity Relationships of Pheromonal Isomers
The biological activity of this compound as a pheromone is highly dependent on its specific geometric isomerism (the Z/E configuration of its double bonds). Research has demonstrated that even slight variations in the isomeric structure can lead to a complete loss of bioactivity, highlighting the specificity of insect olfactory receptors.
In studies on M. siversi, four isomers of 13,15-octadecadienal were synthesized: Z13,E15-18:Ald, Z13,Z15-18:Ald, E13,E15-18:Ald, and E13,Z15-18:Ald. researchgate.net While the female gland naturally produces a mix of Z13,E15-18:Ald and Z13,Z15-18:Ald, only the Z13,E15-18:Ald isomer demonstrated electrophysiological and behavioral activity. nih.govresearchgate.net Traps baited with the Z13,Z15-18:Ald isomer or a binary mixture of the two failed to attract male moths, whereas traps baited with pure Z13,E15-18:Ald were highly effective. researchgate.netfrontiersin.org This indicates a strict structure-activity relationship where only the (13Z,15E) configuration is recognized by the male moth's sensory system.
Similarly, for M. japona, field evaluations of the four synthetic geometric isomers of 2,13-octadecadienal showed a specific attraction of males only to lures containing the (2E,13Z)-isomer as the main component. nih.gov This specificity ensures that communication is restricted to the correct species, preventing interbreeding.
Electrophysiological and Behavioral Response Studies
The specific bioactivity of pheromonal isomers is confirmed through electrophysiological and behavioral assays. Gas chromatography-electroantennographic detection (GC-EAD) is a powerful technique used to measure the response of an insect's antenna to specific volatile compounds.
In the case of M. siversi, GC-EAD analysis was performed on male antennae using the synthesized isomers of 13,15-octadecadienal. The results showed that only (13Z,15E)-octadecadienal elicited a significant electrical response from the antennal receptors. researchgate.net The other isomers, including the (13Z,15Z) isomer also found in the female gland extract, produced no detectable activity. nih.govresearchgate.net
These electrophysiological findings were corroborated by field-based behavioral studies. Trapping experiments for M. siversi demonstrated that lures containing 1000 μg of the active Z13,E15-18:Ald isomer successfully attracted and captured male moths. nih.govfrontiersin.org In contrast, lures with the inactive Z13,Z15-18:Ald isomer or a mixture of the two caught significantly fewer or no moths, confirming that the electrophysiologically active isomer is the sole behaviorally active component for attraction. researchgate.net
Table 2: Bioactivity of this compound Isomers on Micromelalopha siversi This table is interactive. Use the filters to select specific data.
| Isomer | Electrophysiological Response (GC-EAD) | Behavioral Response (Field Trapping) |
|---|---|---|
| (13Z,15E)-octadecadienal | Active | High Attraction |
| (13Z,15Z)-octadecadienal | No Activity | No Attraction |
Influence on Host-Microbiota Metabolic Crosstalk
The interaction between chemical compounds and the complex microbial ecosystems within a host is a growing area of research. However, the specific influence of this compound on these interactions is not well-documented in publicly available scientific literature.
Alterations in Host Metabolic Profiles in Response to this compound
Currently, there is a lack of specific research data detailing how exposure to or ingestion of this compound alters the metabolic profiles of a host organism. While studies have investigated the broader metabolic crosstalk between gut microbiota and hosts, these have not focused on the effects of this particular long-chain aldehyde. Therefore, no specific alterations in host lipid, carbohydrate, or amino acid metabolism can be attributed to this compound at this time.
Impact on Microbial Community Composition
Similarly, there is no direct scientific evidence available that describes the impact of this compound on the composition of host microbial communities, such as the gut microbiota. Research on how other polyunsaturated aldehydes might influence microbial communities in different ecosystems exists, but these findings cannot be directly extrapolated to this compound and its specific effects within an animal host. The potential bacteriostatic or bactericidal properties of this compound and its ability to cause shifts in microbial diversity remain areas for future investigation.
V. Advanced Analytical Methodologies for Octadecadienal Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental separation science that plays a pivotal role in the analysis of complex mixtures like those containing octadecadienal isomers. nih.govjournalagent.com Both gas and liquid chromatography are employed, often coupled with mass spectrometry, to achieve effective separation and quantification. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Identification
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. rjptonline.org In the context of this compound, GC-MS allows for the separation of different isomers based on their volatility and interaction with the stationary phase of the GC column, followed by their identification based on their mass spectra. researchgate.netresearchgate.net The technique is invaluable for profiling the various this compound isomers present in a sample and requires only a small volume of the extract for analysis. researchgate.net
A critical challenge in the GC analysis of unsaturated compounds like this compound is the potential for thermally induced isomerization in the high-temperature environment of the injector port. This can alter the geometric (cis/trans) configuration of the double bonds, leading to an inaccurate representation of the original isomeric profile. To circumvent this issue, specialized injection techniques have been developed. Cool on-column injection is one such method where the sample is introduced directly onto the column at a low temperature, bypassing the hot injector. The column temperature is then gradually increased to volatilize the analytes. This approach minimizes thermal stress on the molecules, preserving their native isomeric forms and ensuring more accurate analytical results.
High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution
High-performance liquid chromatography (HPLC) is an exceptionally powerful technique for the separation of non-volatile or thermally labile compounds, making it ideal for analyzing this compound isomers without the risk of heat-induced degradation or isomerization. mdpi.com HPLC offers high resolution and sensitivity, which is crucial for distinguishing between structurally similar isomers. journalagent.commdpi.com
This compound isomers that possess a conjugated double bond system (e.g., 9,11- or 10,12-octadecadienal) exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This characteristic allows for their selective detection and quantification using an HPLC system equipped with a UV-Vis detector. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system's specific geometry, providing an additional layer of identification.
Both reverse-phase and normal-phase HPLC modes are utilized for the separation of this compound isomers, with the choice depending on the specific separation goals.
Reverse-Phase (RP-HPLC): This is the most common HPLC mode, employing a nonpolar stationary phase (typically C18) and a polar mobile phase (e.g., acetonitrile/water mixtures). Separation is based on hydrophobicity. RP-HPLC has demonstrated the ability to separate positional isomers of lipids, where isomers with different double bond positions are resolved. researchgate.net
Normal-Phase (NP-HPLC): In this mode, a polar stationary phase (like silica) is used with a nonpolar mobile phase. NP-HPLC is particularly effective for separating geometric (cis/trans) isomers, as the subtle differences in the polarity and shape of these isomers lead to differential interactions with the polar stationary phase, enabling their resolution.
Table 1: Interactive Comparison of Chromatographic Techniques for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation in the gas phase based on volatility and polarity. journalagent.com | Separation in the liquid phase based on partitioning between mobile and stationary phases. nih.gov |
| Sample State | Requires volatile or derivatized compounds. | Suitable for non-volatile and thermally sensitive compounds. |
| Isomerization Risk | High risk of thermal isomerization with standard hot injection. | Minimal to no risk of isomerization during analysis. |
| Primary Application | Profiling and identification of volatile isomers. researchgate.net | High-resolution separation of positional and geometric isomers. researchgate.net |
| Common Detectors | Mass Spectrometry (MS). | UV-Visible (for conjugated systems), Mass Spectrometry (MS). |
Mass Spectrometry (MS) for Structural Elucidation and Sensitive Detection
Mass spectrometry is an indispensable analytical tool that provides detailed information on the molecular weight and structure of compounds. pioneerpublisher.com When coupled with a chromatographic separation technique (GC or HPLC), it offers unparalleled sensitivity and specificity for the analysis of this compound. nih.gov
The mass spectrum of an this compound isomer provides its molecular weight from the molecular ion peak. The fragmentation pattern, generated by breaking down the molecule within the mass spectrometer, offers clues to its structure. However, for unsaturated aldehydes, electron ionization (EI) often does not provide fragments that can definitively locate the double bonds.
To overcome this, derivatization techniques are frequently employed prior to GC-MS analysis. For instance, reaction with dimethyl disulfide (DMDS) creates adducts across the double bonds. When these adducts are fragmented in the mass spectrometer, they produce characteristic ions that reveal the original positions of the double bonds, allowing for the unambiguous identification of positional isomers.
Tandem mass spectrometry (MS/MS) is a more advanced technique that provides even greater structural detail. nih.gov In MS/MS, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This process can generate highly specific fragmentation patterns that help differentiate between isomers that are otherwise difficult to distinguish. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Complex Matrices
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary and powerful tool for the analysis of this compound in complex biological, environmental, and food matrices. nih.govamazonaws.comnih.gov The high selectivity and sensitivity of this technique are essential for distinguishing and quantifying this compound isomers, which are often present at trace levels. amazonaws.com
The analytical process for complex samples, such as plasma or tissue, typically begins with extensive sample preparation to remove interfering substances. nih.gov This often involves protein precipitation followed by solid-phase extraction (SPE) to isolate lipids and other small molecules from the bulk of the matrix. caymanchem.com The extract is then analyzed by reversed-phase LC-MS/MS. caymanchem.com In this setup, analytes are separated on a nonpolar stationary phase, such as a C18 column, using a gradient of aqueous and organic solvents. caymanchem.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS), particularly using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. caymanchem.com MRM allows for the specific detection of precursor-product ion transitions unique to this compound, enabling its quantification even when chromatographic resolution of isomers is incomplete. caymanchem.com The use of authentic standards for various octadecanoid isomers is crucial for developing robust LC-MS/MS methods and ensuring accurate identification and quantification in complex samples. caymanchem.com
Interactive Table: Typical Parameters for LC-MS/MS Analysis of Octadecanoids
Parameter Description Typical Value/Condition Sample Preparation Initial cleanup of complex biological samples. Protein Precipitation, Solid-Phase Extraction (SPE) LC Column Stationary phase for chromatographic separation. Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) Mobile Phase Solvents used to elute the analyte from the column. Gradient of water with additives (e.g., ammonium (B1175870) acetate, acetic acid) and Acetonitrile/Methanol (B129727) Ionization Mode Method of generating ions for MS analysis. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) MS Detection Highly selective and sensitive mass analysis method. Multiple Reaction Monitoring (MRM) on a triple-quadrupole MS
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments
While LC-MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for the definitive structural elucidation of this compound isomers. core.ac.uktjnpr.org NMR provides detailed information about the molecular framework, allowing for the unambiguous assignment of double bond positions and their geometric configurations. jchps.comsemanticscholar.org
Elucidation of Double Bond Positions and Geometric Configurations
The ¹H and ¹³C NMR spectra of this compound contain a wealth of structural information. The presence, position, and geometry of the double bonds can be determined by analyzing characteristic chemical shifts and coupling constants. aocs.org
Chemical Shifts: The signals for protons directly attached to the double bonds (olefinic protons) typically appear in the region of 5.3 ppm in the ¹H NMR spectrum. aocs.org Protons on the carbons adjacent to the double bonds (allylic protons) resonate around 2.0-2.8 ppm. The precise chemical shifts of these and other protons in the aliphatic chain can help pinpoint the location of the double bonds. aocs.org
Coupling Constants (J-values): The geometric configuration (cis or trans) of the double bonds is determined from the coupling constant between the two olefinic protons. A larger coupling constant (typically 11-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (6-15 Hz) signifies a cis (Z) configuration. aocs.orgmagritek.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the carbon skeleton and confirm the structural assignment. core.ac.uk
**Interactive Table: Characteristic ¹H NMR Features for this compound Isomers**
```html
Proton Type Typical Chemical Shift (ppm) Structural Information Provided Olefinic (H-C=C-H) ~ 5.3 Presence of double bonds. Coupling constants reveal cis/trans geometry. Allylic (=C-CH₂) ~ 2.0 - 2.8 Position of double bonds within the carbon chain. Aldehydic (-CHO) ~ 9.5 - 9.8 Confirms the presence of the aldehyde functional group. Aliphatic (-CH₂-) ~ 1.2 - 1.6 Forms the backbone of the molecule.
Q & A
Q. What are the standard laboratory methods for synthesizing Octadecadienal, and how are reaction conditions optimized?
this compound is primarily synthesized via oxidation of linoleic acid using agents like potassium permanganate or ozone. Catalytic hydrogenation followed by selective oxidation is employed for industrial-scale purity. Optimization involves adjusting catalyst concentration (e.g., 0.5–2.0 mol%), temperature (20–40°C), and solvent systems (e.g., acetone-water mixtures) to maximize yield (>85%) and minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy confirms double-bond positions (δ 5.3–5.4 ppm for cis/trans isomers) and aldehyde functionality (δ 9.7–9.8 ppm). Mass spectrometry (MS) with electron ionization (EI) identifies molecular ions (m/z 264) and fragmentation patterns. Gas chromatography (GC) coupled with flame ionization detection (FID) quantifies purity (>95%) in mixtures .
Q. What biological roles of this compound have been documented in preliminary studies?
this compound exhibits anti-inflammatory potential by modulating COX-2 pathways in vitro and acts as a pheromone component in sesiid moths (e.g., Macroscelesia japona). Its bioactivity is isomer-specific; for example, (2E,13Z)-isomers show higher pheromonal activity in field trials .
Q. How is this compound quantified in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is preferred for quantification. Internal standards (e.g., deuterated aldehydes) and derivatization (e.g., oximation) enhance detection limits (0.1–1.0 ng/mL) in plant oils or insect extracts .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in studies on this compound’s cell-signaling effects?
Use factorial designs to test interactions between concentration gradients (1–100 µM), cell types (e.g., RAW 264.7 macrophages), and exposure durations. Include negative controls (solvent-only) and positive controls (e.g., dexamethasone for anti-inflammatory assays). Replicate experiments across three independent batches to account for biological variability .
Q. How can researchers resolve contradictions in reported anti-inflammatory efficacy across studies?
Conduct meta-analyses to identify methodological disparities (e.g., cell viability thresholds, endotoxin contamination). Validate purity via high-performance liquid chromatography (HPLC) and test isomer-specific effects, as (9Z,12Z)-isomers may exhibit different potencies than geometric analogs .
Q. What analytical challenges arise in distinguishing this compound isomers, and how are they addressed?
Isomers (e.g., 2E,13Z vs. 3Z,12E) co-elute in GC-MS. Use silver-ion HPLC with a C18 column and 10% AgNO3 in the mobile phase to separate isomers based on double-bond geometry. Confirm configurations via nuclear Overhauser effect (NOE) NMR correlations .
Q. Which statistical models are appropriate for analyzing dose-response relationships in this compound toxicity assays?
Fit data to logistic regression models (e.g., probit analysis) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare means across treatment groups. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How should researchers design field studies to evaluate this compound’s pheromonal activity in insects?
Deploy lures with synthetic isomers (e.g., 2E,13Z vs. 2Z,13E) in randomized block designs. Monitor trap catches daily and analyze data using generalized linear mixed models (GLMMs) to account for environmental covariates (temperature, humidity). Validate results with electroantennography (EAG) assays .
Q. What protocols ensure reproducibility in this compound synthesis and bioactivity assays?
Document reaction parameters (e.g., stirring rate, inert atmosphere) in detail. Share raw NMR/MS spectra and cell culture protocols via open-access repositories. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and report MIAME-compliant metadata for omics studies .
Methodological Notes
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. ELISA) and replicate studies in independent labs .
- Ethical Compliance : For biological studies, obtain ethics approvals for animal models (e.g., IRB/IACUC) and disclose conflicts of interest .
- Peer Review : Pre-register experimental designs on platforms like Open Science Framework to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
